D-[UL-13C5]Ribose

Mass Spectrometry Isotope Dilution Metabolomics

D-[UL-13C5]Ribose (CAS 202114-47-4) is the definitive 13C5-labeled internal standard for ribose-containing metabolite quantitation. Uniform labeling at all five carbon positions generates a predictable M+5 mass shift—essential for LC-MS/MS isotope dilution and comprehensive 13C metabolic flux analysis. Unlike unlabeled or partially labeled ribose, only the uniform 13C5 isotopologue enables complete carbon tracking in nucleotides, RNA sugars, and pentose phosphate pathway intermediates, ensuring unambiguous NMR assignments and interference-free quantitation. Procure this high-purity research-grade tracer for your metabolomics and structural biology workflows today.

Molecular Formula C5H10O5
Molecular Weight 155.092
CAS No. 202114-47-4
Cat. No. B588482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[UL-13C5]Ribose
CAS202114-47-4
SynonymsRibose-13C5;  D-(-)-Ribose-13C5;  D-[UL-13C5]-Ribose; 
Molecular FormulaC5H10O5
Molecular Weight155.092
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeySRBFZHDQGSBBOR-UWNVARNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[UL-13C5]Ribose (CAS 202114-47-4): Technical Procurement Specifications for Uniformly 13C5-Labeled D-Ribose


D-[UL-13C5]Ribose (CAS 202114-47-4) is a stable isotope-labeled analog of D-ribose, a five-carbon aldopentose sugar fundamental to nucleotide biosynthesis, RNA formation, and cellular energy metabolism (e.g., ATP production). The 'UL-13C5' designation specifies uniform labeling with the non-radioactive carbon-13 isotope at all five carbon positions of the ribose molecule . This specific isotopic configuration results in a predictable M+5 mass shift and distinct NMR signatures, making it a preferred tracer and internal standard for quantitative metabolic flux analysis, nucleotide pathway studies, and structural biology applications where precise carbon tracking is essential .

Why Unlabeled D-Ribose or Partially Labeled Analogs Cannot Substitute for D-[UL-13C5]Ribose in Quantitative 13C-Tracing and MS Internal Standardization


Substituting D-[UL-13C5]Ribose with unlabeled D-ribose or partially labeled isotopologues (e.g., D-Ribose-1-13C, D-Ribose-4,5-13C2) fundamentally compromises analytical validity. Uniform 13C5 labeling generates a predictable, +5 Dalton mass shift (M+5) essential for mass spectrometry-based internal standardization and isotopic dilution quantitation . In contrast, unlabeled ribose produces no mass shift and cannot serve as an isotopically distinct internal standard, while singly or doubly labeled variants yield smaller, less predictable mass shifts and incomplete tracing information. Furthermore, uniform labeling ensures that all carbon atoms in ribose-derived metabolites (e.g., nucleotides, RNA sugars, pentose phosphate pathway intermediates) carry the 13C label, enabling comprehensive metabolic flux analysis (13C-MFA) and NMR-based structural studies that are impossible with site-specifically labeled alternatives [1].

D-[UL-13C5]Ribose: Quantitative Differentiation Evidence Against Alternative Ribose Tracers and Standards


Uniform 13C5 Labeling Confers a Definitive +5 Dalton Mass Shift for MS-Based Quantitation Compared to Unlabeled D-Ribose

D-[UL-13C5]Ribose is distinguished from its unlabeled counterpart (CAS 50-69-1) by a precisely defined +5 Dalton mass shift (M+5) arising from uniform 13C substitution at all five carbon positions. This characteristic is explicitly noted in technical specifications as a key differentiating feature for mass spectrometry applications . In contrast, unlabeled D-ribose yields no such mass shift and cannot serve as an isotopically distinct internal standard for accurate quantitation of ribose-containing analytes in complex biological matrices.

Mass Spectrometry Isotope Dilution Metabolomics Quantitative Analysis

Commercial Availability of High Isotopic Purity (≥98 atom% 13C) Ensures Minimal 12C Contamination and Reliable Tracer Performance

Commercially available D-[UL-13C5]Ribose is routinely supplied with certified isotopic enrichment of ≥98 atom% 13C (with some vendors offering 99 atom% 13C), accompanied by a chemical purity assay of 98-99% . This high level of 13C enrichment is critical for minimizing background 12C signal contamination in metabolic flux analysis (MFA) and NMR studies. Lower enrichment levels (e.g., 95 atom% 13C found in some general-purpose isotope-labeled compounds) can introduce significant quantitation errors and reduce signal-to-noise ratios in tracer experiments.

Isotopic Purity Quality Control Metabolic Flux Analysis Procurement Specification

Validated Use as an Isotopic Internal Standard in Quantitative LC-MS/MS Nucleotide Analysis: Published Protocol Demonstration

In a published analytical protocol for the quantitative analysis of nucleotides, Ribose 13C5 (D-[UL-13C5]Ribose) from Cambridge Isotope Laboratories was explicitly employed as the isotopic internal standard for a panel of nucleotides including ATP, GTP, and AMP . This application leverages the compound's uniform 13C5 labeling to achieve accurate quantitation in complex biological matrices, a task that unlabeled ribose or singly labeled isotopologues cannot reliably perform due to potential matrix effects and ionization efficiency variations in LC-MS/MS.

LC-MS/MS Internal Standard Nucleotide Quantitation Analytical Chemistry

Uniform 13C5 Labeling Enables Comprehensive Metabolic Tracing of the Pentose Phosphate Pathway Compared to Glucose Tracers

Uniformly labeled [U-13C5]ribose enters metabolism directly via the ribose salvage pathway and the pentose phosphate pathway (PPP), providing a more direct and less ambiguous tracer for PPP activity and nucleotide biosynthesis than uniformly labeled glucose ([U-13C6]glucose). While [U-13C6]glucose labels the entire central carbon metabolism, complicating interpretation of PPP-specific fluxes, [U-13C5]ribose selectively traces the interconversion of ribose-5-phosphate with glycolytic intermediates, offering enhanced resolution for quantifying oxidative and non-oxidative PPP fluxes [1].

Metabolic Flux Analysis Pentose Phosphate Pathway 13C-MFA Isotopomer Analysis

Procurement-Driven Application Scenarios for D-[UL-13C5]Ribose: Where Its Specific Isotopic Configuration Delivers Decisive Advantage


Quantitative LC-MS/MS Analysis of Nucleotides and Ribose-Containing Metabolites

D-[UL-13C5]Ribose is employed as a high-purity isotopic internal standard for the accurate quantitation of ribose-containing metabolites (e.g., ATP, GTP, AMP, IMP) in biological samples via LC-MS/MS. The M+5 mass shift ensures distinct chromatographic separation and eliminates interference from endogenous unlabeled ribose species, enabling precise isotope dilution calculations .

13C Metabolic Flux Analysis (13C-MFA) of the Pentose Phosphate Pathway

As a uniformly 13C5-labeled substrate, D-[UL-13C5]Ribose serves as a targeted tracer for resolving pentose phosphate pathway (PPP) fluxes in cancer metabolism, stem cell biology, and microbial physiology studies. Its direct entry into the ribose salvage pathway provides cleaner isotopomer distributions in PPP intermediates compared to glucose tracers, facilitating more accurate flux estimations .

NMR-Based Structural Studies of RNA and Nucleotide-Protein Interactions

The uniform 13C enrichment at all five carbon positions of the ribose ring in D-[UL-13C5]Ribose enhances NMR signal intensity and resolution, enabling detailed structural characterization of RNA molecules and ribose-containing ligands. This is particularly advantageous for assigning ribose-specific resonances in complex biomolecular NMR spectra .

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